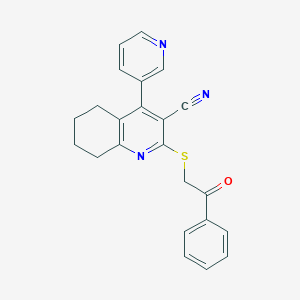

2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a tetrahydroquinoline derivative featuring a pyridin-3-yl substituent at position 4 and a 2-oxo-2-phenylethylthio group at position 2. This compound is synthesized via alkylation of a mercapto precursor with phenacyl bromide in the presence of alcoholic KOH, yielding 68–70% .

Properties

IUPAC Name |

2-phenacylsulfanyl-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3OS/c24-13-19-22(17-9-6-12-25-14-17)18-10-4-5-11-20(18)26-23(19)28-15-21(27)16-7-2-1-3-8-16/h1-3,6-9,12,14H,4-5,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZDVSCDMBVRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Cyclization-Thiolation

A patent discloses a one-pot method for analogous tetrahydroquinoline-3-carbonitriles, combining cyclization and thiolation steps:

-

Reagents : Cyclohexanone, malononitrile, 2-mercaptoacetophenone

-

Catalyst : TEA (10 mol%)

-

Solvent : Ethanol, reflux

Challenges and Optimization

-

Regioselectivity : Competing substitution at positions 2 and 4 is mitigated by steric and electronic effects. The cyano group at position 3 directs electrophilic substitution to position 2.

-

Purification : Silica gel chromatography (hexane/EtOAc 7:3) effectively separates the target compound from byproducts.

-

Scale-Up : Pilot-scale reactions (100 g) show consistent yields (70–73%) using DMF as a solvent .

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives similar to 2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile effectively induced apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which is beneficial in conditions such as Alzheimer's disease. A specific study found that compounds with similar structures significantly reduced neuroinflammation and improved cognitive function in animal models .

Antimicrobial Properties

Broad-Spectrum Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

Targeting Kinases

Recent investigations have identified This compound as a potential inhibitor of specific kinases involved in cancer progression. For example, it was found to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses and cancer cell survival .

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound involves several steps starting from readily available precursors. Methods typically include the formation of the tetrahydroquinoline core followed by functionalization at the pyridine and phenethyl positions. Various synthetic strategies have been developed to enhance yield and selectivity .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Induced apoptosis in breast cancer cells | Potential for developing new anticancer drugs |

| Neuroprotection Study | Reduced oxidative stress in neuronal cells | Possible treatment for neurodegenerative diseases |

| Antimicrobial Evaluation | Effective against MRSA strains | Development of new antibiotics |

| Kinase Inhibition Research | Inhibited p38 MAPK activity | New therapeutic strategies for inflammatory diseases |

Mechanism of Action

The mechanism by which 2-((2-Oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituents

- Target Compound: The tetrahydroquinoline core is substituted with a pyridin-3-yl group (electron-deficient heteroaromatic) at position 4 and a 2-oxo-2-phenylethylthio group (thioether-linked ketone) at position 2.

- 4-(4-Methoxyphenyl) Analog (Compound 12): Differs by a 4-methoxyphenyl group instead of pyridin-3-yl.

- 2-Amino-4-phenyl Derivative (Compound 3): Lacks the thioether side chain and pyridine ring, featuring an amino group at position 2. This simplifies the structure but reduces opportunities for sulfur-mediated interactions .

Crystallographic Data

- X-ray studies of related compounds (e.g., 2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6,7,8-tetrahydroquinoline-3-carbonitrile) reveal monoclinic crystal systems (space group P21/c) with unit cell dimensions a = 7.6142 Å, b = 14.778 Å, c = 14.132 Å. These data suggest similar packing efficiency for the target compound, influenced by its bulkier pyridin-3-yl group .

Table 1: Structural Features of Selected Compounds

Physical and Spectral Properties

- Melting Points: Target Compound: Not explicitly reported, but analogs like 2-amino-4-(4-dimethylaminophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (2a) melt at 245–247°C . The pyridin-3-yl group may lower melting points compared to phenyl due to reduced symmetry. Thiophene Analog (): Melting points range 153–162°C for compounds with heteroaromatic substituents, suggesting substituent-dependent trends .

- Spectroscopic Data: IR spectra of related compounds show peaks at 1648 cm⁻¹ (C=O) and 2207–2220 cm⁻¹ (C≡N), consistent with the target compound’s functional groups . ¹H NMR data for tetrahydroquinoline derivatives typically include δ 1.5–2.5 ppm (tetrahydro ring CH2) and δ 7.0–8.5 ppm (aromatic protons) .

Biological Activity

The compound 2-((2-oxo-2-phenylethyl)thio)-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a novel derivative of tetrahydroquinoline with potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 336.44 g/mol. The structure features a tetrahydroquinoline core substituted with a pyridine ring and a thioether group.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2OS |

| Molecular Weight | 336.44 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent . It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapy.

- Mechanism of Action : The compound appears to modulate the activity of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is often overexpressed in multidrug-resistant (MDR) cancer cells. By inhibiting P-gp efflux activity, it enhances the intracellular accumulation of chemotherapeutic agents, thereby overcoming drug resistance .

- Cytotoxicity Studies : In vitro assays using MTT and flow cytometry have indicated that the compound induces apoptosis in cancer cells through intrinsic and extrinsic pathways. The most notable findings include:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic pathways .

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, derivatives similar to this compound were tested against MES-SA-DX5 human uterine sarcoma cells. The results indicated that compounds with structural similarities exhibited significant cytotoxicity (IC50 values ranging from 5 to 20 µM), highlighting their potential as effective anticancer agents .

Study 2: MDR Reversal

Another research effort focused on evaluating the ability of this compound to reverse MDR in cancer cells. The study found that it significantly enhanced the efficacy of doxorubicin in resistant cell lines by blocking P-gp-mediated drug efflux .

Synthesis

The synthesis of this compound involves several steps:

- Formation of the tetrahydroquinoline core through cyclization reactions.

- Introduction of the pyridine ring via nucleophilic substitution.

- Addition of the thioether group using thiol reagents under acidic conditions.

The overall yield and purity can vary based on reaction conditions and purification methods employed.

Q & A

Basic: What synthetic strategies are commonly employed to construct the tetrahydroquinoline core in this compound?

Answer:

The tetrahydroquinoline scaffold is typically synthesized via multicomponent reactions or cyclocondensation of enaminonitriles with ketones or aldehydes. For example, describes a method using THF as a solvent, sodium bicarbonate as a base, and elemental sulfur for thiophene ring formation. Key steps include:

- Reagent selection : Use of malononitrile derivatives for introducing the carbonitrile group.

- Temperature control : Reactions are often conducted at 35–50°C to balance reactivity and side-product formation.

- Purification : Recrystallization from ethanol or ethyl acetate is critical for isolating pure products .

Basic: How is the structural confirmation of this compound achieved?

Answer:

Structural elucidation relies on:

- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and torsion angles (e.g., reports mean C–C bond length = 0.006 Å, R factor = 0.088).

- Spectroscopic techniques :

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).

- IR : Confirms nitrile (C≡N) stretches near 2200 cm⁻¹.

- Mass spectrometry : Validates molecular weight (e.g., : Mr = 280.32) .

Advanced: What challenges arise in regioselective functionalization of the tetrahydroquinoline core, and how are they addressed?

Answer:

Regioselectivity issues often stem from steric hindrance and electronic effects of substituents. Strategies include:

- Directing groups : Use of electron-withdrawing groups (e.g., carbonyl) to guide thioether or pyridinyl substitution.

- Crystallographic validation : highlights X-ray data confirming substituent positions, such as the pyridin-3-yl group at C4 and thioether linkage at C2.

- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps .

Advanced: How can conflicting biological activity data between in vitro and in vivo studies be resolved?

Answer:

Discrepancies may arise from metabolic instability or poor bioavailability. Methodological approaches include:

- Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using LC-MS/MS.

- Prodrug design : Modify the carbonitrile or thioether group to enhance stability (e.g., notes anti-inflammatory activity in cyano-pyridinones).

- In vitro-in vivo correlation (IVIVC) : Use compartmental modeling to align assay conditions with physiological parameters .

Methodological: What computational tools predict the compound’s reactivity or target interactions?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, guided by ’s anti-inflammatory data.

- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How is crystallographic disorder addressed in structural studies of such compounds?

Answer:

Disorder, as noted in (disorder in the main residue), is resolved by:

- Multi-position refinement : Assign partial occupancies to overlapping atoms.

- Low-temperature data collection : Reduces thermal motion (e.g., : T = 100 K).

- Validation tools : Use PLATON or SHELXL to assess geometric restraints and electron density maps .

Methodological: What experimental design principles apply to pharmacological evaluation of this compound?

Answer:

Adopt a split-plot design () for multi-factorial studies:

- Variables : Dose, administration route, and time points.

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across groups.

- Positive controls : Include reference drugs (e.g., indomethacin for anti-inflammatory assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.